molecular formula C20H17N5O2S B4211076 1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine

1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine

Cat. No.: B4211076
M. Wt: 391.4 g/mol
InChI Key: ZPFCTDBWTSUQQT-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridine ring, and a phenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The phenylsulfonyl group is then introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the benzylation of the nitrogen atom on the triazole ring, usually achieved through nucleophilic substitution reactions with benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like benzyl halides, sulfonyl chlorides, and various nucleophiles are employed under conditions such as reflux or room temperature, depending on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine has a broad range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and pyridine moiety allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(phenylsulfonyl)-3-(2-pyridinyl)-1H-1,2,4-triazol-5-amine
  • N-benzyl-1-(phenylsulfonyl)-3-(4-pyridinyl)-1H-1,2,4-triazol-5-amine
  • N-benzyl-1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-4-amine

Uniqueness

1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The position of the pyridine ring and the sulfonyl group significantly influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-28(27,18-11-5-2-6-12-18)25-20(22-14-16-8-3-1-4-9-16)23-19(24-25)17-10-7-13-21-15-17/h1-13,15H,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFCTDBWTSUQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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